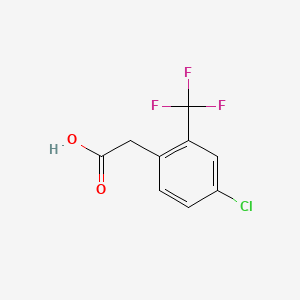

4-Chloro-2-(trifluoromethyl)phenylacetic acid

Description

4-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS 601513-31-9) is a halogenated phenylacetic acid derivative with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . It features a phenyl ring substituted with a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position, linked to an acetic acid moiety. Key properties include:

- Melting Point: 88–90°C

- Purity: ≥97% (laboratory-grade)

- Applications: Primarily used in chemical research, particularly in synthesizing pharmacologically active compounds or as a ligand in metal-organic frameworks .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

2-[4-chloro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSTVTZXWKFMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)phenylacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chloro-2-(trifluoromethyl)benzaldehyde.

Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

4-Chloro-2-(trifluoromethyl)phenylacetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure facilitates the development of anti-inflammatory and analgesic drugs, enhancing their efficacy and specificity. The presence of the trifluoromethyl group increases the lipophilicity of the molecules, which can improve their bioavailability.

Case Study:

A study explored the structure-activity relationship of various aryl acetamide derivatives, including those featuring the trifluoromethyl group. The findings indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited increased potency against specific biological targets, suggesting that this compound could be a valuable component in developing new therapeutic agents for conditions such as cryptosporidiosis .

Agricultural Chemicals

Formulation of Herbicides and Fungicides:

This compound is integral to formulating agrochemicals, particularly herbicides and fungicides. It enhances the performance and selectivity of these products, leading to more effective pest control. The incorporation of this compound in agricultural formulations can result in improved crop yields and reduced environmental impact.

Data Table: Agrochemical Applications

| Application Type | Effectiveness | Notes |

|---|---|---|

| Herbicides | High | Improves selectivity against target weeds |

| Fungicides | Moderate | Enhances efficacy against specific fungal pathogens |

Material Science

Enhancement of Polymer Properties:

In material science, this compound is utilized to improve the thermal stability and chemical resistance of polymers. This application is particularly relevant in industries such as automotive and construction, where durable materials are essential.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly enhances their mechanical properties and thermal stability. For instance, polymers modified with fluorinated compounds demonstrate superior resistance to heat and chemicals compared to their non-fluorinated counterparts .

Research on Fluorinated Compounds

Exploration of Unique Properties:

Researchers utilize this compound to investigate the properties of fluorinated compounds. These compounds are known for their unique characteristics, such as increased electronegativity and altered reactivity patterns. Studies focusing on fluorinated derivatives have led to innovations in materials science and synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl and Halogen Substituents

The following compounds share structural similarities but differ in substituent positions or additional functional groups:

Key Observations :

- Electronic Effects: The -CF₃ group in the target compound is strongly electron-withdrawing, increasing the acidity of the acetic acid group (pKa ~3–4) compared to non-fluorinated analogs .

- Steric Effects : Compounds with multiple substituents (e.g., 2,6-dichloro derivatives) exhibit reduced reactivity in nucleophilic reactions due to steric hindrance .

Pharmacological Activity Comparisons

Phenylacetic acid derivatives are explored as MCH1 receptor antagonists for obesity treatment. In a study of 84 analogs ():

- 3-Bromophenylacetic Acid (IC₅₀ = 12 nM) showed higher potency than phenylacetic acid (IC₅₀ = 230 nM), highlighting the importance of halogen electronegativity.

- 3,5-Bis(trifluoromethyl)phenylacetic acid (IC₅₀ = 8 nM) outperformed monosubstituted analogs, suggesting synergistic effects of dual -CF₃ groups .

Biological Activity

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloro group and a trifluoromethyl group. These substituents are known to influence the biological activity of compounds, making them valuable in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H7ClF3O2. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro and trifluoromethyl groups can modulate binding affinity and selectivity towards these targets, influencing pharmacokinetic and pharmacodynamic properties.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential applications in modulating receptors related to inflammatory responses, as indicated by its structural similarities to other phenylacetic acid derivatives that exhibit anti-inflammatory properties .

Biological Activity Data

Research has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Below is a summary of key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Modulates immune response | |

| Anticancer | Potential inhibition of tumor growth | |

| Antimicrobial | Exhibits activity against certain pathogens |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that phenylacetic acid derivatives could significantly reduce inflammation in animal models by inhibiting specific pathways related to cytokine production . This suggests that this compound may have similar effects.

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating potential as anticancer agents .

- Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting a possible application in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-(trifluoromethyl)phenylacetic acid in laboratory settings?

- Answer: Key safety measures include using engineering controls (e.g., fume hoods) to limit airborne exposure, wearing PPE (gloves, lab coats, goggles), and ensuring access to emergency showers/eye wash stations. Contaminated clothing should be removed immediately and washed separately . Avoid eating, drinking, or smoking in lab areas, and implement regular airborne concentration monitoring if handling large quantities .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Answer: Use a combination of analytical techniques:

- HPLC : Assess purity (>95% as per industrial standards) and detect impurities .

- NMR : Confirm the presence of characteristic peaks for chloro, trifluoromethyl, and phenylacetic acid groups. Note that trifluoromethyl groups may complicate splitting patterns due to spin-spin coupling .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 238.14 g/mol for related fluorinated analogs) and fragmentation patterns .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Answer: Store in airtight containers at 2–8°C in a dry, ventilated area away from light. Monitor for decomposition (e.g., color changes or precipitation). Stability is enhanced by avoiding prolonged exposure to moisture, as hydrolysis of the trifluoromethyl group may occur .

Advanced Research Questions

Q. What challenges arise in the chromatographic analysis of this compound, particularly regarding fluorinated substituents?

- Answer : Fluorinated compounds often exhibit strong hydrophobicity, leading to retention time variability in reverse-phase HPLC. Mitigate this by:

- Using ion-pairing agents (e.g., trifluoroacetic acid) to improve peak symmetry .

- Optimizing mobile phase gradients to resolve trifluoromethyl-related byproducts .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound?

- Answer : Cross-reference spectral libraries (e.g., PubChem, NIST) and validate using:

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments caused by chloro/trifluoromethyl substituents .

- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C₉H₆ClF₃O₂) and isotopic patterns .

Q. What strategies are effective in synthesizing this compound with high enantiomeric purity?

- Answer : Use chiral auxiliaries or catalysts (e.g., Mosher’s acid derivatives) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For trifluoromethyl incorporation, consider Ullmann coupling or directed ortho-metalation .

Q. How do the electronic effects of the trifluoromethyl and chloro substituents influence the reactivity of phenylacetic acid derivatives in coupling reactions?

- Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution rates. Chloro substituents direct reactions to the para position. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization, optimizing ligand systems to counteract steric hindrance .

Q. What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

- Answer :

- Process Optimization : Use flow chemistry for controlled trifluoromethylation and minimize exothermic side reactions .

- Purification : Implement recrystallization with mixed solvents (e.g., hexane/ethyl acetate) or preparative HPLC for large batches .

- Quality Control : Validate each batch via NMR and LC-MS to ensure consistency with small-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.